4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
CAS No.: 1359873-35-0
Cat. No.: VC2840775
Molecular Formula: C14H16N6S2
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359873-35-0 |
|---|---|
| Molecular Formula | C14H16N6S2 |
| Molecular Weight | 332.5 g/mol |
| IUPAC Name | 6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C14H16N6S2/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14/h7-9H,2-6H2,1H3 |
| Standard InChI Key | QOGDOJHPYGQHKV-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4 |
| Canonical SMILES | CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Effects
The molecule’s architecture comprises three distinct regions:
-
Thieno[2,3-d]pyrimidine core: A bicyclic system merging thiophene and pyrimidine rings, providing planar rigidity and π-π stacking capabilities .
-
Piperazine-thiadiazole moiety: A 1,3,4-thiadiazole group linked via a piperazine spacer, introducing conformational flexibility and hydrogen-bonding potential .
-
Ethyl substituent: A C2 alkyl chain at position 6, modulating lipophilicity and steric interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₁₆N₆S₂ | |
| Molecular weight | 332.45 g/mol | |
| Canonical SMILES | CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4 | |
| Solubility | Chloroform, DCM, Methanol |
The InChIKey (QOGDOJHPYGQHKV-UHFFFAOYSA-N) confirms stereochemical uniqueness, while IR and NMR data from analogous compounds validate the presence of C=O (1648 cm⁻¹), aromatic C-H (3067 cm⁻¹), and NH stretches (3263 cm⁻¹) .
Synthetic Methodologies and Optimization
Multi-Step Synthesis Strategy
Synthesis typically involves sequential functionalization of the thieno[2,3-d]pyrimidine scaffold:
-
Core formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with ethyl acetoacetate under acidic conditions .
-
Piperazine incorporation: Nucleophilic aromatic substitution at position 4 using 1-(1,3,4-thiadiazol-2-yl)piperazine under refluxing DMF.
-
Ethyl group introduction: Alkylation at position 6 via Grignard or Friedel-Crafts reactions, optimized at 60–80°C for 8–12 hours .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | H₂SO₄, EtOH, 80°C, 6 h | 72 | 98 |
| Substitution | Piperazine derivative, DMF, 110°C, 24 h | 65 | 95 |
| Alkylation | Ethyl bromide, K₂CO₃, acetone, 60°C | 58 | 92 |
Purification via column chromatography (ethyl acetate/petroleum ether, 3:7) and recrystallization (ethanol) achieve >95% purity . Challenges include regioselectivity in thiadiazole coupling and byproduct formation during alkylation.
Pharmacological Activity and Mechanism of Action
Menin-MLL Inhibition in Leukemia
The compound disrupts Menin-MLL fusion protein interactions, critical for leukemogenesis. In vitro studies demonstrate:
-
Selectivity: >50-fold preference over non-MLL-rearranged cell lines
-
Chromatin remodeling: Reduces H3K4me3 levels at HOXA9 loci by 80% at 1 µM
Mechanistically, the thiadiazole moiety engages Menin’s hydrophobic pocket (PDB: 4G7D), while the piperazine linker stabilizes the binding pose through water-mediated hydrogen bonds.
Antitumor Activity in Solid Tumors
Derivatives with structural similarities exhibit:
-
GI₅₀: 3.2–18.7 µM against MCF-7 (breast) and HCT-116 (colon) lines
-
Apoptosis induction: 40% increase in caspase-3/7 activity at 10 µM
-
Cell cycle arrest: G1/S phase blockade via CDK4/6 inhibition (pRb downregulation by 60%)
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships (SAR)
Key SAR insights:
-
Thiadiazole electronegativity: CF₃ substitution enhances Menin binding (ΔG = -9.8 kcal/mol vs. -8.2 kcal/mol for parent) .
-
Alkyl chain length: Ethyl optimizes logP (2.7) vs. methyl (logP=2.1, ↓ activity) or propyl (logP=3.4, ↓ solubility) .
Pharmacokinetic and Toxicity Profiling
ADME Properties (Predicted)
-
logP: 2.7 (AlogPS)
-
HIA: 92% (SwissADME)
-
CYP3A4 inhibition: Moderate (IC₅₀ = 4.1 µM)
Acute Toxicity
-
LD₅₀ (mouse, oral): 320 mg/kg
-
hERG inhibition: IC₅₀ = 12.3 µM (patch-clamp assay)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume